

A Comparative Pharmacological Study: Methylone vs. its N-Acetyl Metabolite

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Compound of Interest

Compound Name: *N*-Acetyl-3,4-MDMC

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed pharmacological comparison between 3,4-methylenedioxy-N-methylcathinone (methylone) and its putative metabolite, **N-Acetyl-3,4-MDMC**. While extensive data exists for methylone, a synthetic cathinone and β -keto analogue of 3,4-methylenedioxymethamphetamine (MDMA), information regarding the specific biological actions of **N-Acetyl-3,4-MDMC** is currently scarce.^[1] This document summarizes the known pharmacology of methylone, providing a benchmark for future studies on its acetylated metabolite.

Introduction to the Compounds

Methylone (also known as MDMC or bk-MDMA) is a synthetic cathinone that emerged as a popular recreational substance, often marketed as a substitute for MDMA.^{[2][3][4][5]} Its chemical structure is closely related to MDMA, differing by the presence of a β -keto group.^{[6][7][8]} This structural feature influences its pharmacological profile. **N-Acetyl-3,4-MDMC** is an acetylated analog of methylone.^[1] While its presence as a metabolite has been considered, its specific pharmacological activities have not been reported in the scientific literature.^[1]

Data Presentation: Quantitative Pharmacological Parameters

The following tables summarize the key pharmacological data for methylone, focusing on its interactions with monoamine transporters, which are central to its mechanism of action.

Table 1: Monoamine Transporter Inhibition

Compound	Transporter	Inhibition Potency (IC ₅₀ , µM)	Rank Order of Potency
Methylone	DAT	2.3 - 5.73	NET > DAT > SERT
NET	0.12 - 1.15		
SERT	0.43 - 4.15		

Data compiled from multiple in vitro studies using rat brain synaptosomes or cells expressing human transporters.^{[9][10]}

Table 2: Monoamine Transporter Binding Affinity

Compound	Transporter	Binding Affinity (K _i , µM)
Methylone	DAT	5.73
NET	1.15	
SERT	4.15	

Data from competitive radioligand binding studies.^[10]

Table 3: Pharmacokinetics in Humans (Oral Administration)

Dose	C _{max} (ng/mL)	T _{max} (h)	t _{1/2} (h)	AUC ₀₋₂₄ (h·ng/mL)
50 mg	153	1.5	5.8	1042.8
100 mg	304	2.0	6.4	2441.2
150 mg	355	~2.0	6.9	3524.4
200 mg	604	~2.0	6.4	5067.9

Data from a controlled administration study in human volunteers.[\[2\]](#)[\[8\]](#)[\[11\]](#)[\[12\]](#)

Mechanism of Action

Methylone primarily acts as a non-selective inhibitor of dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.[\[7\]](#)[\[9\]](#) It functions as a substrate-type releasing agent, meaning it is transported into the presynaptic neuron and triggers the reverse transport (efflux) of monoamine neurotransmitters from the cytoplasm into the synaptic cleft.[\[13\]](#)[\[14\]](#) This leads to a rapid increase in extracellular concentrations of dopamine, norepinephrine, and serotonin. The DAT:SERT inhibition ratio for methylone is approximately 3.3, suggesting a high abuse potential similar to cocaine.[\[7\]](#)

In comparison to MDMA, methylone has a roughly threefold lower affinity for the serotonin transporter, while its affinity for the norepinephrine and dopamine transporters is similar.[\[15\]](#) Notably, its affinity for the vesicular monoamine transporter 2 (VMAT2) is significantly lower than that of MDMA.[\[15\]](#)

While methylone shows some affinity for serotonin receptors, it lacks significant activity at the 5-HT_{2A} receptor, which may explain the absence of psychedelic effects typically associated with compounds like MDMA.[\[15\]](#)

Metabolism

Methylone is metabolized in a manner similar to MDMA, primarily through two major pathways:

- N-demethylation: This process forms 3,4-methylenedioxycathinone (MDC).[\[11\]](#)[\[15\]](#)[\[16\]](#)
- O-demethylenation: This leads to the formation of 3,4-dihydroxy-N-methylcathinone (HHMC), which is subsequently O-methylated to 4-hydroxy-3-methoxy-N-methylcathinone (HMMC).[\[11\]](#)[\[15\]](#)[\[16\]](#)

MDC is a centrally active metabolite that can contribute to the overall in vivo effects of methylone by also increasing extracellular dopamine and serotonin levels.[\[17\]](#) Conversely, the hydroxylated metabolites, HHMC and HMMC, do not effectively cross the blood-brain barrier and are less likely to contribute to the central psychoactive effects.[\[13\]](#)

In Vivo Effects

In both animal and human studies, methylone produces psychostimulant effects. In rats, it increases locomotor activity and can induce hyperthermia.[7] Human studies report effects similar to MDMA, including euphoria, increased sociability, stimulation, and altered perception, although the effects of methylone are often described as milder and with a faster onset.[3][4][5] Physiologically, methylone can cause significant increases in blood pressure and heart rate.[5]

Experimental Protocols

Neurotransmitter Uptake Inhibition Assay

Objective: To determine the concentration of a compound required to inhibit 50% (IC₅₀) of neurotransmitter uptake by their respective transporters.

Methodology:

- **Cell Culture:** Human Embryonic Kidney (HEK-293) cells are transfected to stably express the human dopamine transporter (hDAT), serotonin transporter (hSERT), or norepinephrine transporter (hNET).
- **Assay Preparation:** Cells are plated in 96-well plates and washed with a buffer solution.
- **Compound Incubation:** The cells are pre-incubated with varying concentrations of the test compound (e.g., methylone) for a specified time (e.g., 10-20 minutes) at a controlled temperature (e.g., 37°C).
- **Radiolabeled Neurotransmitter Addition:** A solution containing a radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]serotonin, or [³H]norepinephrine) is added to each well.
- **Uptake Reaction:** The cells are incubated for a short period (e.g., 5-15 minutes) to allow for neurotransmitter uptake.
- **Termination of Uptake:** The reaction is stopped by rapidly washing the cells with ice-cold buffer to remove the extracellular radiolabeled neurotransmitter.
- **Quantification:** The amount of radioactivity inside the cells is quantified using a scintillation counter.

- **Data Analysis:** The data are analyzed using non-linear regression to determine the IC_{50} value for the test compound at each transporter.

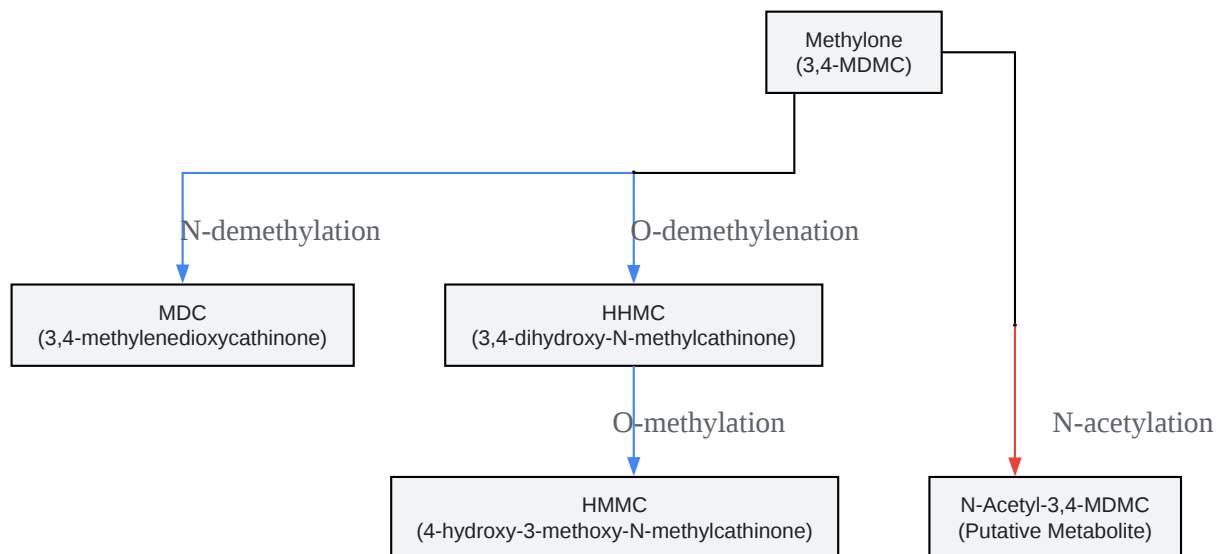
Radioligand Binding Assay

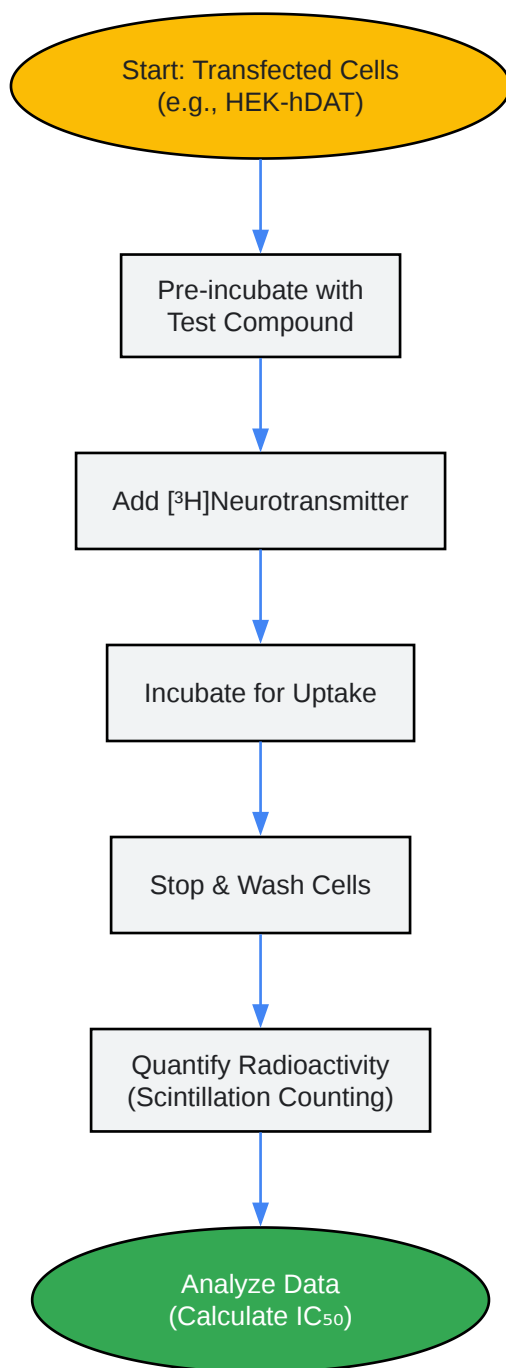
Objective: To determine the binding affinity (K_i) of a compound for a specific receptor or transporter.

Methodology:

- **Membrane Preparation:** Membranes are prepared from cells expressing the target transporter (e.g., hDAT, hSERT, hNET).
- **Assay Setup:** In a multi-well plate, the cell membranes are incubated with a specific radioligand (a radioactive molecule that binds to the target) and varying concentrations of the unlabeled test compound (the "competitor," e.g., methylone).
- **Incubation:** The mixture is incubated to allow the binding to reach equilibrium.
- **Separation:** The bound and free radioligand are separated, typically by rapid filtration through a glass fiber filter that traps the membranes.
- **Quantification:** The amount of radioactivity trapped on the filter is measured using a scintillation counter.
- **Data Analysis:** The data are used to generate a competition curve, from which the IC_{50} (the concentration of the test compound that displaces 50% of the specific binding of the radioligand) is calculated. The K_i value is then determined using the Cheng-Prusoff equation.

Mandatory Visualizations





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